molecular formula C9H13ClN6O2S B2753819 4-(Aminomethyl)-N-(2-methyltetrazol-5-yl)benzenesulfonamide;hydrochloride CAS No. 2137750-92-4

4-(Aminomethyl)-N-(2-methyltetrazol-5-yl)benzenesulfonamide;hydrochloride

Cat. No. B2753819
CAS RN: 2137750-92-4
M. Wt: 304.75
InChI Key: HLVPOTQKOLRZBS-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(2-methyltetrazol-5-yl)benzenesulfonamide;hydrochloride, also known as AMTB, is a chemical compound that has gained a lot of attention in scientific research due to its potential as a therapeutic agent. AMTB is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Photochemical Decomposition

Research on sulfamethoxazole, a compound structurally similar to the chemical , highlights its photolabile nature in acidic aqueous solutions, leading to multiple primary photoproducts. This study provides insights into the photochemical behavior of benzenesulfonamide derivatives, which may have implications for environmental science and pharmaceutical degradation studies (Zhou & Moore, 1994).

Anticancer Activity

A series of benzenesulfonamide derivatives has been synthesized and tested for their anticancer activity. For instance, compounds with N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamide frameworks exhibited marked anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines. Such studies underscore the potential of benzenesulfonamide derivatives in developing new anticancer drugs (Karakuş et al., 2018).

Enzyme Inhibition and Molecular Docking

Schiff bases derived from sulfamethoxazole were characterized and evaluated for their enzyme inhibitory activities. The findings suggest potential applications in designing enzyme inhibitors for therapeutic purposes (Alyar et al., 2019). Furthermore, hydrogen-bonding patterns in related compounds have been explored, providing valuable information for the rational design of pharmaceuticals (Subashini et al., 2007).

properties

IUPAC Name

4-(aminomethyl)-N-(2-methyltetrazol-5-yl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O2S.ClH/c1-15-12-9(11-14-15)13-18(16,17)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVPOTQKOLRZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide hydrochloride

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